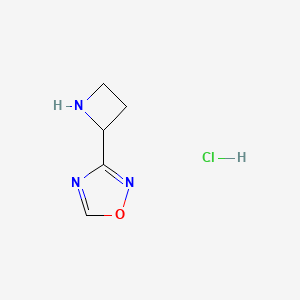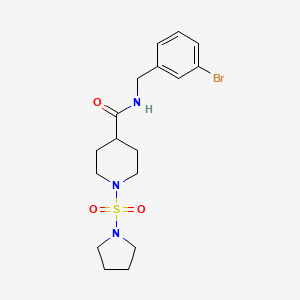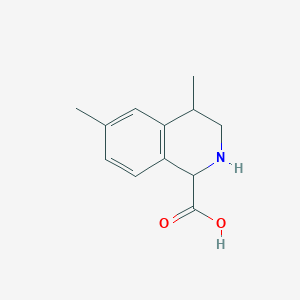
3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione and similar compounds has been reported in the literature . The synthesis involves domino-reactions in water . The structure of the new derivatives is confirmed by NMR and ESI-MS spectra .Molecular Structure Analysis
The molecule contains a total of 44 bonds. There are 24 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .Aplicaciones Científicas De Investigación
Molecular Structure and Stability Analysis
The research into compounds similar to 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione focuses on understanding their molecular structure and stability. For instance, studies on 3-Benzyl-5-butyl-1,3,5-thiadiazinane-2-thione demonstrate the molecule's envelope conformation and the intramolecular hydrogen bonding that stabilizes it. These findings can inform the synthesis and application of related compounds in various fields, including materials science and pharmacology (Arfan, Tahir, Shah, & Iqbal, 2009).
Optoelectronic Applications
Another significant area of application is in the development of optoelectronic devices. A study on the use of 1,2,6-Thiadiazin-4-one-containing small molecules as electron donors in bulk heterojunction solar cells demonstrates the potential of thiadiazinane derivatives in improving the efficiency of organic solar cells. The addition of specific additives to the blend can significantly enhance performance by improving morphology and doubling hole mobility (Hermerschmidt et al., 2015).
Catalytic Applications
1,3,5-Tris(hydrogensulfato) Benzene, a compound utilized in synthesizing derivatives, showcases the potential of thiadiazinane-related structures in catalysis. The efficient synthesis of complex molecules through condensation reactions highlights their utility in creating eco-friendly catalysts for organic synthesis (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).
Pharmaceutical Research
In pharmaceutical research, the structural analogs of 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione are explored for their biological activities. For example, new benzo[b]thiophene derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. Such studies indicate the potential of thiadiazinane derivatives in developing new therapeutic agents (Isloor, Kalluraya, & Pai, 2010).
Material Science
Thiadiazinane derivatives are also significant in material science, particularly in the development of new materials with specific optical and electrochemical properties. Research on molecular organization in lipid bilayers containing bioactive compounds from the thiadiazinane group sheds light on their interactions with biological membranes, which is crucial for drug delivery systems and the design of bioactive materials (Kluczyk et al., 2016).
Direcciones Futuras
The future directions for research on 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione could include further studies to optimize its structure, detect its bio-targets and in vivo activity . It could also include exploring its potential for drug development, catalyst, and its applications in various fields such as medicine, materials science, and environmental studies.
Propiedades
IUPAC Name |
3-benzyl-5-(2-phenylethyl)-1,3,5-thiadiazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S2/c21-18-20(13-17-9-5-2-6-10-17)14-19(15-22-18)12-11-16-7-3-1-4-8-16/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSBLFQOONPXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CSC(=S)N1CC2=CC=CC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1,3-Thiazol-2-yl)ethyl]-8-[[3-[2-(1,3-thiazol-2-yl)ethylcarbamoyl]quinolin-8-yl]disulfanyl]quinoline-3-carboxamide](/img/structure/B2439652.png)
![Methyl 4-[2-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2439653.png)


![1-(tert-butyl)-4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2439657.png)
![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439659.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2439666.png)
![ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2439667.png)
![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)

